Fructose 3-phosphate

Beschreibung

The exact mass of the compound Fructose 3-phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Fructosephosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fructose 3-phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose 3-phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

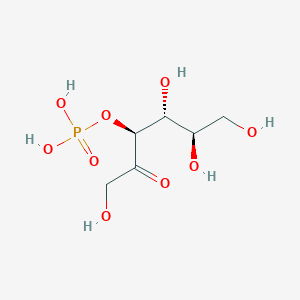

IUPAC Name |

[(3S,4R,5R)-1,4,5,6-tetrahydroxy-2-oxohexan-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3,5-9,11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKVQPCCMLVBGQ-UYFOZJQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)OP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)OP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925470 |

Source

|

| Record name | 3-O-Phosphonohex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126247-74-3 |

Source

|

| Record name | Fructose 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Phosphonohex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: The FN3K-F3P Axis: Mechanism & Biochemistry

[1]

The biological significance of F3P cannot be understood in isolation; it is the obligate intermediate of the FN3K pathway. Unlike stable glycolytic intermediates (e.g., Fructose-6-P), F3P is inherently unstable due to the phosphorylation at the C3 position, which destabilizes the furanose ring.

The Enzymatic Formation

FN3K does not phosphorylate free fructose as its primary substrate. Its high-affinity substrates are fructosamines (Amadori products)—lysine residues on proteins that have reacted with glucose.

-

Reaction: Protein-Fructosamine + ATP

Protein-Fructosamine-3-P + ADP. -

Destabilization: The addition of the phosphate group at C3 prevents the sugar ring from maintaining a stable configuration.

-

Release: The sugar moiety detaches from the lysine residue, restoring the pristine protein and releasing free F3P.

The Spontaneous Decomposition

Once released, F3P is not metabolized by standard kinases. Instead, it undergoes non-enzymatic

-

Degradation Product: 3-Deoxyglucosone (3-DG).[1][2][3][4][5]

-

Consequence: 3-DG is an

-dicarbonyl compound, far more reactive than glucose. It rapidly reacts with arginine and lysine residues to form AGEs (e.g., imidazolone), contributing to diabetic cataracts and neuropathy.

Pathway Visualization

The following diagram illustrates the dual nature of this pathway: protein repair vs. toxic byproduct generation.

Caption: The FN3K catalytic cycle. Note how protein repair (green) comes at the cost of generating F3P and subsequently toxic 3-DG (black).

Part 2: Physiological & Pathological Roles

The "Repair vs. Toxicity" Paradox

In healthy tissues, FN3K activity is low, and downstream detoxification enzymes (like aldehyde reductase) manage trace 3-DG levels. However, in hyperglycemic states (Diabetes Mellitus), this balance collapses.

-

Diabetes: High glucose drives massive formation of fructosamines. FN3K activity increases to repair proteins (e.g., Hemoglobin, Crystallins), leading to a surge in F3P.

-

The Consequence: F3P accumulation overwhelms detoxification capacities, leading to a buildup of 3-DG. This is a primary driver of diabetic cataracts (lens crystallin cross-linking) and neuropathy .

The Signaling Nexus: Nrf2 Regulation

Recent evidence places FN3K as a critical regulator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, the master regulator of antioxidant response.

-

Mechanism: Nrf2 itself can be glycated, which impairs its function/stability. FN3K deglycates Nrf2, enhancing its transcriptional activity.

-

Oncology Context: Cancer cells often upregulate FN3K to maintain high Nrf2 activity, protecting themselves from oxidative stress and chemotherapy (e.g., Cisplatin).

-

Therapeutic Implication: FN3K inhibitors are being repurposed as chemosensitizers in breast cancer to strip tumors of this Nrf2 shield.[6]

Part 3: Experimental Methodologies

For researchers targeting this pathway, accurate detection of F3P is challenging due to its instability. Standard enzymatic assays for fructose will not detect F3P.

Protocol A: 31P-NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) allows for the detection of F3P in intact tissue extracts without the need for derivatization, which might degrade the molecule.

Reagents:

-

Perchloric Acid (PCA) 60%

-

Potassium Hydroxide (KOH)

-

D2O (Deuterium Oxide)

-

EDTA (to chelate paramagnetic ions)

Workflow:

-

Tissue Extraction: Homogenize tissue (e.g., erythrocytes, lens, tumor) in ice-cold 6% PCA (1:5 w/v).

-

Centrifugation: Spin at 10,000 x g for 15 min at 4°C to pellet proteins.

-

Neutralization: Carefully neutralize the supernatant to pH 7.0 using KOH. Critical: Do not overshoot pH, as F3P degrades rapidly in alkaline conditions.

-

Preparation: Lyophilize the supernatant and resuspend in D2O containing 10 mM EDTA.

-

Acquisition: Acquire 31P-NMR spectra (typically 162 MHz or higher).

-

Target Signal: F3P resonates as a distinct resonance at ~6.7 ppm (depending on pH/standard) or often cited near 5.8 ppm relative to 85% phosphoric acid, distinct from the sugar phosphate region (3-5 ppm).

-

Validation: Spike the sample with synthetic F3P (if available) or treat with alkaline phosphatase to confirm signal disappearance.

-

Protocol B: LC-MS/MS Detection of 3-DG (F3P Proxy)

Because F3P degrades to 3-DG, measuring 3-DG is often used as a high-throughput proxy for FN3K pathway flux.

-

Derivatization: React plasma/lysate with 2,3-diaminonaphthalene (DAN) .

-

Incubation: 4°C for 16 hours (minimizes artifactual formation).

-

Detection: The resulting naphthoimidazole derivative is stable and highly fluorescent/ionizable for LC-MS/MS analysis.

Part 4: Therapeutic Landscape & Drug Development

Targeting F3P implies targeting FN3K.[6] The strategy differs by disease indication.

| Indication | Goal | Mechanism | Potential Candidates |

| Diabetes | Inhibit FN3K | Prevent formation of F3P and toxic 3-DG. | Sorbinil (weak), Specific ATP-competitive inhibitors (in development). |

| Oncology | Inhibit FN3K | Prevent Nrf2 deglycation | Oxaliplatin , Lansoprazole (identified via drug repurposing screens). |

Drug Screening Workflow

Researchers screening for FN3K inhibitors should utilize a coupled enzymatic assay.

Caption: High-throughput screening workflow for FN3K inhibitors using ATP depletion assays.

References

-

Delpierre, G. et al. (2000). Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes.[7] Biochemical Journal. Link

-

Szwergold, B. S. et al. (1990). Identification of fructose 3-phosphate in the lens of diabetic rats. Science. Link

-

Van Schaftingen, E. et al. (2001). Fructosamine 3-kinase, an enzyme involved in protein deglycation.[7][8][9][10] Biochemical Society Transactions. Link

-

Garg, D. et al. (2023).[4] Screening fructosamine-3-kinase (FN3K) inhibitors, a deglycating enzyme of oncogenic Nrf2.[10] PLOS ONE. Link

-

Beisswenger, P. J. et al. (2018). Evidence That Differences in Fructosamine-3-Kinase Activity May Be Associated With the Glycation Gap in Human Diabetes. Diabetes Care. Link

Sources

- 1. prospecbio.com [prospecbio.com]

- 2. Metabolism of fructose-3-phosphate in the diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening fructosamine-3-kinase (FN3K) inhibitors, a deglycating enzyme of oncogenic Nrf2: Human FN3K homology modelling, docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fructosamine 3-kinase-related protein and deglycation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Screening fructosamine-3-kinase (FN3K) inhibitors, a deglycating enzyme of oncogenic Nrf2: Human FN3K homology modelling, docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Fructose 3-Phosphate: The Non-Canonical Glycation Mediator in Cellular Metabolism

[1]

Executive Summary

While canonical fructose metabolism focuses on the glycolytic entry points (Fructose 1-phosphate and Fructose 6-phosphate), Fructose 3-phosphate (F3P) represents a distinct, pathological branch of carbohydrate metabolism. It is not an energy intermediate but a potent glycating agent generated by Fructosamine-3-kinase (FN3K) .[1]

This guide delineates the biochemical genesis of F3P, its obligate decomposition into the toxic dicarbonyl 3-deoxyglucosone (3DG) , and its critical role in the pathophysiology of diabetic complications.[1] It serves as a technical roadmap for quantifying this unstable metabolite and targeting the FN3K axis in drug discovery.

Biochemical Genesis: The FN3K Axis[1]

The Enzymatic Anomaly

Unlike hexokinase or fructokinase, which phosphorylate at the C6 or C1 positions for metabolic utility, Fructosamine-3-kinase (FN3K) phosphorylates the C3 position.

-

Primary Function: FN3K is a repair enzyme designed to "deglycate" proteins.[1][2][3][4] It phosphorylates fructosamines (Amadori products like fructoselysine) on damaged proteins.[1][2][3][4]

-

The "Off-Target" Reaction: In environments of high intracellular fructose (e.g., hyperglycemic lens or nerve tissue), FN3K accepts free fructose as a substrate, converting it directly into F3P.

The Instability Mechanism

F3P is inherently unstable.[5] The phosphorylation at C3 destabilizes the furanose ring, forcing a spontaneous decomposition.[1][3][5][6] This reaction is the primary source of intracellular 3-deoxyglucosone (3DG) , a highly reactive alpha-dicarbonyl that drives Advanced Glycation End-product (AGE) formation.

Diagram 1: The FN3K-F3P-3DG Pathway

This diagram illustrates the divergence of F3P from standard glycolysis and its convergence into AGE toxicity.

Caption: The FN3K-mediated phosphorylation of fructose creates F3P, which bypasses glycolysis to generate the toxic dicarbonyl 3DG.[3][6][7][8][9][10][11]

Pathological Implications

The accumulation of F3P is a hallmark of metabolic stress, particularly in tissues with insulin-independent glucose uptake (lens, erythrocytes, Schwann cells).

| Feature | Canonical Fructose Metabolism | Fructose 3-Phosphate Pathway |

| Enzyme | Fructokinase / Hexokinase | Fructosamine-3-kinase (FN3K) |

| Product | Fructose-1-P / Fructose-6-P | Fructose-3-Phosphate |

| Stability | Stable (metabolized via aldolase) | Unstable (Half-life < 2h) |

| Outcome | Energy (ATP) / Lipogenesis | 3-Deoxyglucosone (Toxin) |

| Clinical Link | NAFLD, Obesity | Diabetic Cataracts, Neuropathy |

Mechanism of Toxicity

-

AGE Precursor: 3DG reacts with arginine and lysine residues 10,000x faster than glucose, forming imidazolone-type AGEs.

-

Redox Stress: The metabolism of 3DG by aldehyde reductase consumes NADPH, depleting the cellular antioxidant reserve (similar to the Polyol pathway).

Experimental Protocols & Analytical Methodologies

Detecting F3P requires specific handling due to its lability. Standard metabolomics workflows often miss it because it degrades during extraction.

Protocol: 31P-NMR Spectroscopy (Gold Standard for Intact Tissue)

Nuclear Magnetic Resonance (NMR) allows for the detection of F3P in situ without extraction, preserving the unstable phosphate bond.

Methodology:

-

Sample Prep: Isolate erythrocytes or lens tissue. Wash 3x with saline. Resuspend in D2O saline buffer to 50% hematocrit (for RBCs).

-

Incubation: Incubate samples with 20-50 mM Fructose to drive F3P accumulation.

-

Acquisition:

-

Instrument: 500 MHz NMR (or higher).

-

Probe: 31P-tunable probe.

-

Parameters: Broad-band proton decoupling.

-

-

Identification:

-

F3P Signal: Look for a distinct resonance peak at ~6.5 ppm (downfield from ATP-alpha).

-

Differentiation: Distinguish from Fructose-1-P (typically ~4.0 ppm) and Fructose-6-P.

-

Protocol: LC-MS/MS Quantification of 3DG (Surrogate Marker)

Since F3P degrades to 3DG, measuring 3DG is the most reliable proxy for FN3K activity in lysate.

Reagents:

-

Internal Standard: [13C6]-Glucose or [13C]-3DG.

-

Derivatization Agent: 2,3-diaminonaphthalene (DAN) or o-phenylenediamine (OPD).

Workflow:

-

Extraction: Lyse cells in ice-cold PCA (Perchloric Acid) to precipitate proteins immediately. Neutralize with KHCO3.

-

Derivatization: Add DAN (0.1% in 0.1M HCl). Incubate at 4°C for 16 hours (prevents artifactual 3DG formation from glucose).

-

LC Parameters:

-

Column: C18 Reverse Phase.

-

Mobile Phase: A: 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 60% B over 10 mins.

-

-

MS Detection:

-

Mode: MRM (Multiple Reaction Monitoring).

-

Target: Monitor transition for the quinoxaline derivative of 3DG.

-

Diagram 2: Analytical Decision Tree

Selecting the right method based on stability and sensitivity.

Caption: Workflow for analyzing the unstable F3P metabolite versus its stable breakdown product 3DG.

Therapeutic Targeting: FN3K Inhibitors[2]

Drug development efforts focus on inhibiting FN3K to prevent the formation of 3DG, rather than targeting F3P itself.

-

Target Mechanism: ATP-competitive inhibition of FN3K.

-

Screening Assay:

-

Substrate: Fructoselysine (synthetic Amadori product).

-

Readout: ADP production (ADP-Glo assay) or 3DG release (fluorometric via DAN derivatization).

-

-

Validation: A successful inhibitor should reduce intracellular 3DG levels in erythrocytes incubated with high fructose, without affecting glycolytic flux (lactate production).

References

-

Delpierre, G., et al. (2000).[3][6] Identification, cloning, and heterologous expression of a mammalian fructosamine-3-kinase.[4] Diabetes.[1][2][3][4][12][10] Link

-

Szwergold, B. S., et al. (2001). Human Fructosamine-3-Kinase: Purification, Sequencing, Substrate Specificity, and Evidence of Activity In Vivo.[12] Diabetes.[1][2][3][4][12][10] Link

-

Lal, S., et al. (1995). Fructose-3-phosphate in the lens of diabetic rats.[1][10] Archives of Biochemistry and Biophysics. Link

-

Van Schaftingen, E., et al. (2003). Fructosamine 3-kinase, an enzyme involved in protein deglycation.[1][4][5][6][12][9] Biochemical Society Transactions. Link

-

Beisswenger, P. J., et al. (2012). Formation of immunochemical advanced glycation end products precedes and correlates with early diabetic nephropathy. Diabetes.[1][2][3][4][12][10] Link

Sources

- 1. prospecbio.com [prospecbio.com]

- 2. Fructosamine-3-kinase - Wikipedia [en.wikipedia.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Fructosamine kinase family - Wikipedia [en.wikipedia.org]

- 5. jlbsr.org [jlbsr.org]

- 6. Human fructosamine-3-kinase: purification, sequencing, substrate specificity, and evidence of activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fructosamine 3-kinase-related protein and deglycation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-Deoxyglucosone, an intermediate product of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Fructose 3-Phosphate: Structural Chemistry and the FN3K Axis

This guide details the structural and chemical properties of Fructose 3-phosphate (F3P), a unique metabolite distinct from the canonical glycolytic intermediates (F1P, F6P, F1,6BP). It focuses on its role in the Fructosamine-3-kinase (FN3K) axis, its chemical instability, and the downstream generation of the glycating agent 3-deoxyglucosone (3-DG).

Executive Summary

Fructose 3-phosphate (F3P) is a non-canonical phosphorylated sugar that does not participate in glycolysis or the pentose phosphate pathway. It is the product of Fructosamine-3-kinase (FN3K) , an enzyme originally characterized as a protein repair mechanism (deglycation).

Unlike its stable isomers (Fructose 6-phosphate), F3P is chemically unstable at physiological pH. It undergoes spontaneous decomposition via

Structural Chemistry & Instability

Molecular Geometry

Fructose exists in solution as an equilibrium of pyranose (approx. 70%) and furanose (approx. 22%) tautomers. Phosphorylation at the C3 position fundamentally alters this stability.

-

Chemical Formula:

-

Molecular Weight: 260.14 g/mol

-

Key Feature: The phosphate group at C3 is adjacent to the carbonyl function (at C2) in the open-chain form. This proximity facilitates phosphate elimination.

The Mechanism of Decomposition (The "Toxic Repair" Paradox)

F3P lacks the stability of Fructose 6-phosphate (F6P) because the C3-phosphate acts as a leaving group. In the presence of the C2-carbonyl, F3P undergoes

-

Enolization: F3P tautomerizes to an enediol intermediate (1,2-enediol-3-phosphate).

-

Elimination: The phosphate group is expelled from C3.

-

Formation of 3-DG: The resulting enol rearranges to 3-deoxyglucosone (3-DG), a highly reactive dicarbonyl.

Comparison of Fructose Phosphates

The following table contrasts F3P with standard glycolytic metabolites.

| Feature | Fructose 3-Phosphate (F3P) | Fructose 6-Phosphate (F6P) | Fructose 1-Phosphate (F1P) |

| Origin | FN3K (Fructosamine-3-kinase) | Hexokinase / Isomerase | Fructokinase (KHK) |

| Primary Pathway | Protein Deglycation / 3-DG Shunt | Glycolysis / Gluconeogenesis | Fructolysis |

| Stability (pH 7.4) | Unstable ( | Stable | Stable |

| Decomposition Product | 3-Deoxyglucosone (3-DG) + Pi | None (requires enzymatic cleavage) | None |

| Physiological Role | Transient intermediate (Repair/Toxic) | Energy production | Fructose metabolism |

| Detection (31P NMR) | ~6.7 - 6.8 ppm | ~3.5 - 4.5 ppm | ~4.0 - 5.0 ppm |

The FN3K Signaling Pathway

FN3K operates on two substrates: Fructosamines (glycated lysines on proteins) and Free Fructose . This duality creates a tension between protein repair and toxin generation.

Diagram 1: The FN3K Axis (Repair vs. Damage)

This pathway illustrates how FN3K clears glycated proteins but simultaneously generates 3-DG if free fructose levels are elevated (e.g., in intracellular hyperglycemia).

Caption: The dual action of FN3K. While it repairs glycated proteins (top path), high intracellular fructose drives the formation of free F3P, which decomposes into the toxic glycating agent 3-DG.

Experimental Protocols

Due to the instability of F3P, commercial sourcing is often unreliable. The standard for research is enzymatic synthesis in situ or immediate purification followed by cold storage.

Enzymatic Synthesis of Fructose 3-Phosphate

Objective: Generate F3P for use as an NMR standard or substrate for toxicity assays. Reagents:

-

Recombinant human FN3K (rFN3K) or fresh erythrocyte lysate.

-

Substrate: D-Fructose (50 mM).

-

Cofactor: ATP (10 mM) +

(5 mM). -

Buffer: 20 mM Tris-HCl, pH 7.5.

Protocol:

-

Reaction Mix: Combine 50 mM Fructose, 10 mM ATP, and 5 mM

in Tris buffer. -

Initiation: Add rFN3K (approx 0.1 mg/mL final concentration).

-

Incubation: Incubate at 30°C (not 37°C, to minimize spontaneous degradation) for 2–4 hours.

-

Termination: Stop reaction by lowering pH to 5.0 with dilute HCl or rapid cooling to 4°C. Note: Acidification stabilizes the phosphate ester temporarily.

-

Purification (Optional): Anion exchange chromatography (Resource Q or similar) at 4°C. Elute with a NaCl gradient.

-

Validation: Immediately assess via 31P-NMR.

Analytical Characterization (NMR)

Standard biochemical assays (e.g., reducing sugar tests) cannot distinguish F3P from Fructose or 3-DG effectively. 31P-NMR is the gold standard.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Probe: Broadband or 31P-selective probe.

-

Sample Prep: 10%

, pH adjusted to 7.0–7.5. Keep sample at 4°C until acquisition. -

Chemical Shifts (Relative to 85%

):-

Fructose 3-Phosphate:

6.7 – 6.8 ppm -

Inorganic Phosphate (Pi):

~2.0 – 3.0 ppm (pH dependent) -

ATP (

):

-

Diagram 2: Chemical Decomposition Mechanism

The following diagram details the specific atomic rearrangement that renders F3P unstable.

Caption: Spontaneous degradation of F3P. The phosphate at C3 eliminates via an enediol intermediate, releasing Pi and forming the reactive dicarbonyl 3-DG.

Scientific Integrity & Troubleshooting

Why F3P is Often Missed in Metabolomics

Standard metabolomics workflows involving methanol/chloroform extraction and vacuum drying often destroy F3P.

-

Problem: F3P degrades to 3-DG during drying or heating.

-

Solution: Use cold extraction (perchloric acid or cold methanol) and analyze immediately. Avoid alkaline conditions which accelerate

-elimination.

The "Spiking" Validation

To confirm F3P presence in biological samples (e.g., diabetic lens or erythrocytes):

-

Acquire baseline 31P-NMR spectrum.

-

Spike sample with enzymatically synthesized F3P (from Section 3.1).

-

Observe the increase in the peak at 6.7 ppm . If a new peak appears, the original signal was not F3P.

References

-

Van Schaftingen, E., et al. (2001). "Fructosamine 3-kinase, an enzyme involved in protein deglycation." Biochemical Journal. Link

-

Szwergold, B. S., et al. (1995). "Production of fructose and fructose-3-phosphate in maturing rat lenses." Investigative Ophthalmology & Visual Science. Link

-

Delpierre, G., et al. (2000). "Fructosamine 3-kinase is involved in the metabolism of protein-bound fructosamines." Biochemical Journal. Link

-

Lal, S., et al. (1995). "Identification of sorbitol 3-phosphate and fructose 3-phosphate in normal and diabetic human erythrocytes." Archives of Biochemistry and Biophysics. Link

-

Beisswenger, P. J., et al. (2001). "Formation of the reactive carbonyl 3-deoxyglucosone in biological systems." Biochemical Society Transactions. Link

Methodological & Application

Application Note: Enzymatic Synthesis of Fructose 3-Phosphate (F3P)

[1][2]

Executive Summary

Fructose 3-phosphate (F3P) is a unique, potent glycating agent identified primarily in the lenses of diabetic rats and humans. Unlike the canonical glycolytic intermediates (Fructose 1-phosphate or Fructose 6-phosphate), F3P is produced by Fructosamine 3-kinase (FN3K) .[1] While FN3K's primary physiological role is the "deglycation" of proteins by phosphorylating fructosamines (Amadori products), it possesses a secondary, specific activity toward free fructose.

This guide details a scalable protocol for the enzymatic synthesis of F3P. Unlike chemical synthesis, which requires complex blocking/deprotecting steps to target the C3 hydroxyl, the enzymatic route offers essentially perfect regioselectivity.

Critical Technical Note: F3P is thermodynamically unstable. It spontaneously degrades into 3-deoxyglucosone (3DG) and inorganic phosphate under physiological conditions.[2] Therefore, this protocol emphasizes not just synthesis, but the critical stabilization and rapid purification steps required to isolate the intact sugar phosphate.

Scientific Mechanism

The FN3K Pathway

The synthesis relies on the ATP-dependent phosphorylation of D-fructose by Recombinant Human FN3K (rhFN3K).

-

Enzyme: Fructosamine 3-kinase (EC 2.7.1.171)

-

Substrate: D-Fructose (Km ~10-50 mM, lower affinity than fructosamines but sufficient for synthesis)

-

Cofactor: ATP (Mg²⁺ dependent)

-

Reaction:

Degradation Pathway (The Challenge)

Researchers must be aware that F3P is a transient metabolite.

Pathway Visualization

Figure 1: The enzymatic pathway for F3P synthesis and its subsequent degradation risk.

Materials & Reagents

Enzyme Source[2][3][4][5][6][7][8]

-

rhFN3K: Recombinant human FN3K expressed in E. coli (BL21 strains).

-

Note: A His-tagged construct is recommended for rapid single-step purification from lysate, ensuring no contaminating phosphatases degrade the product.

Reaction Components

| Component | Concentration (Stock) | Final Concentration | Role |

| D-Fructose | 1 M | 50 mM | Substrate |

| ATP | 100 mM | 10 mM | Phosphate Donor |

| MgCl₂ | 1 M | 5 mM | Cofactor |

| PEP | 100 mM | 15 mM | ATP Regeneration |

| Pyruvate Kinase | 1000 U/mL | 10 U/mL | ATP Regeneration |

| Buffer | 500 mM Tris-HCl (pH 7.[3]8) | 50 mM | pH Stabilization |

Experimental Protocol

Phase 1: The Synthesis Reaction (ATP-Regenerated Batch Mode)

Rationale: Using equimolar ATP leads to ADP accumulation, which can inhibit kinases. We employ a Phosphoenolpyruvate (PEP) + Pyruvate Kinase (PK) regeneration system to maintain constant high ATP levels and drive the reaction forward.

-

Preparation: Thaw all reagents on ice.

-

Master Mix Assembly: In a sterile 50 mL Falcon tube (or bioreactor vessel), combine:

-

Initiation: Add purified rhFN3K (0.5 - 1.0 mg/mL final concentration).

-

Incubation: Incubate at 30°C for 4–6 hours with gentle agitation (50 rpm).

-

Expert Tip: Do not run at 37°C overnight. The half-life of F3P decreases significantly at higher temperatures. 30°C offers the best trade-off between enzyme activity and product stability.

-

-

Monitoring: Monitor ATP consumption indirectly by assaying pyruvate production or using TLC (Thin Layer Chromatography) on PEI-Cellulose plates to visualize the shift from Fructose (neutral) to F3P (charged).

Phase 2: Termination & Purification

Rationale: Heat inactivation is risky due to F3P thermolability. We use Ultrafiltration (cutoff) and immediate Anion Exchange.

-

Termination: Stop reaction by rapid cooling on ice to 4°C.

-

Enzyme Removal: Pass the mixture through a 10 kDa MWCO (Molecular Weight Cut-Off) spin filter or tangential flow filtration unit. This removes FN3K and Pyruvate Kinase.

-

Result: Permeate contains F3P, ADP/ATP, Pyruvate, and unreacted Fructose.

-

-

Anion Exchange Chromatography (AEX):

-

Column: Q-Sepharose Fast Flow (or equivalent strong anion exchanger).

-

Equilibration: 20 mM Ammonium Bicarbonate (pH 7.8).

-

Load: Apply the permeate at 4°C.

-

Wash: Wash with 2 CV (Column Volumes) of equilibration buffer to remove unreacted Fructose and Pyruvate (weak binding).

-

Elution: Apply a linear gradient of 0–500 mM Ammonium Bicarbonate.

-

Separation Logic: Sugar monophosphates (F3P) elute earlier than diphosphates (ATP/ADP).

-

-

Lyophilization: Pool F3P fractions and lyophilize immediately. Do not use rotary evaporation with heat.

Phase 3: Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis and isolation of F3P.

Quality Control & Validation

To ensure the product is Fructose 3 -phosphate and not a non-specific isomer (like 1-P or 6-P), 31P-NMR is the gold standard.

31P-NMR Spectroscopy[11][12]

-

Protocol: Dissolve lyophilized powder in D₂O.

-

Expected Signal: A singlet at ~5.8 ppm (relative to phosphoric acid).[6]

-

Comparison: Fructose 1-phosphate typically resonates upfield (~4 ppm), and Fructose 6-phosphate resonates around 4-5 ppm. The 5.8 ppm shift is characteristic of the C3 phosphate.[6]

-

Mass Spectrometry (LC-MS)

-

Mode: Negative Ion Mode (ESI-).

-

Target m/z: 259.02 [M-H]⁻ (Calculated mass for C₆H₁₃O₉P is 260.14 Da).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | ADP Inhibition | Increase PEP/Pyruvate Kinase concentration. |

| High 3DG Levels | Spontaneous Degradation | Reduce reaction temperature to 25°C; speed up purification. |

| Impure Product | Incomplete Separation | Use a shallower gradient on the Q-Sepharose column. |

| No Activity | Inactive rhFN3K | FN3K is sensitive to oxidation; include 1mM DTT in the reaction buffer. |

References

-

Delpierre, G., Rider, M. H., Collard, F., Stroobant, V., Vanstapel, F., Santos, H., & Van Schaftingen, E. (2000). Identification, cloning, and heterologous expression of a mammalian fructosamine-3-kinase.[7][8] Diabetes, 49(10), 1627–1634.

-

Szwergold, B. S., Kappler, F., & Brown, T. R. (1990).[9][10] Identification of fructose 3-phosphate in the lens of diabetic rats. Science, 247(4941), 451–454.[9][10]

-

Fortpied, J., Gemayel, R., Vertommen, D., & Van Schaftingen, E. (2005). Kinetic properties and tissue distribution of mammalian fructosamine-3-kinase. Biochemical Journal, 385(Pt 3), 763–770.

Sources

- 1. prospecbio.com [prospecbio.com]

- 2. jlbsr.org [jlbsr.org]

- 3. WO2020242538A2 - Enzymatic production of fructose - Google Patents [patents.google.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. CN112513282A - Method for producing fructose-6-phosphate from dihydroxyacetone phosphate and glyceraldehyde-3-phosphate - Google Patents [patents.google.com]

- 6. Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fructosamine kinase family - Wikipedia [en.wikipedia.org]

- 8. Identification, cloning, and heterologous expression of a mammalian fructosamine-3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of fructose 3-phosphate in the lens of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes & Protocols: Detection and Quantification of Fructose 3-Phosphate

Abstract: Fructose 3-phosphate (F3P) is a sugar phosphate implicated as a key player in the pathology of diabetic complications and age-related cellular damage. As a potent glycating agent and a precursor to the highly reactive dicarbonyl compound 3-deoxyglucosone (3DG), its accurate detection and quantification are critical for research into metabolic disorders and the development of therapeutic interventions.[1][2] This guide provides a comprehensive overview of the primary analytical methodologies for F3P, detailing the underlying principles and offering robust, field-tested protocols for its analysis in biological matrices.

Introduction: The Significance of Fructose 3-Phosphate

Unlike its more common isomers, fructose 6-phosphate and fructose 1,6-bisphosphate, which are central intermediates in glycolysis, fructose 3-phosphate (F3P) is not part of a primary energy-producing pathway. Instead, it is generated from fructose by a specific 3-phosphokinase, an activity that has been identified in tissues like the mammalian lens and heart.[2][3]

The scientific interest in F3P stems from its pathological roles:

-

Potent Glycating Agent: F3P can directly participate in non-enzymatic glycation, modifying proteins and contributing to the formation of Advanced Glycation End-products (AGEs).[3] AGEs are associated with the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy.

-

Precursor to 3-Deoxyglucosone (3DG): F3P can decompose to form 3DG, another powerful glycating agent.[1][2] The production of F3P and 3DG in diabetic tissues suggests these molecules are significant contributors to the glycation of proteins.[1]

-

Inhibition of Cellular Repair: F3P has been shown to inhibit fructosamine-3-kinase (FN3K), an enzyme that plays a protective role by reversing the initial stages of protein glycation.[4] This inhibition could create a vicious cycle, accelerating glycation-related damage in diabetic conditions.

Given its low physiological abundance and the presence of more dominant isomers, the selective and sensitive quantification of F3P presents a significant analytical challenge. This document outlines the most effective techniques to overcome these hurdles.

Metabolic Context: The Origin and Fate of Fructose 3-Phosphate

In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol, which is then oxidized to fructose. This elevated intracellular fructose serves as the substrate for a 3-phosphokinase that produces F3P. The subsequent decomposition of F3P to 3DG amplifies cellular stress and damage.

Core Methodologies for F3P Analysis

The choice of analytical method depends on the research objective, required sensitivity, available instrumentation, and the complexity of the sample matrix. The three primary techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low-abundance metabolites like F3P in complex biological samples. Its superior sensitivity and selectivity allow for confident identification and measurement, even in the presence of isomers.[5]

-

Principle of Causality: This technique achieves its power by combining the physical separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry. The chromatography step separates F3P from other sugar phosphates (e.g., fructose 6-phosphate), which can be isobaric (have the same mass). The mass spectrometer then isolates the F3P parent ion, fragments it, and detects specific, characteristic fragment ions. This two-stage mass filtering (Multiple Reaction Monitoring, or MRM) provides exceptional selectivity and reduces chemical noise, enabling ultra-sensitive detection.[5][6]

-

Expert Insight: The main challenge in sugar phosphate analysis is their high polarity, which leads to poor retention on traditional reversed-phase C18 columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion-exchange columns are the preferred choice.[7][8] Chemical derivatization can also be employed to enhance chromatographic separation and detection sensitivity, though it adds complexity to sample preparation.[9][10]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR was the pioneering technique used to first identify F3P in biological tissues.[1][3] It remains a powerful tool for structural confirmation and absolute, non-destructive quantification without the need for an identical chemical standard.

-

Principle of Causality: ³¹P-NMR specifically detects phosphorus-containing compounds. Each unique phosphate group in a molecule resonates at a characteristic chemical shift in the magnetic field, determined by its local chemical environment. For F3P, the phosphate at the 3-position gives a distinct signal that allowed for its initial identification.[1] Quantification is achieved by integrating the area of this unique peak and comparing it to a reference standard of known concentration.

-

Expert Insight: While highly specific and non-destructive, NMR is significantly less sensitive than LC-MS/MS. It requires much higher concentrations of the analyte (micromolar to millimolar range).[1][3] Therefore, it is best suited for studies where F3P is expected to accumulate to relatively high levels, such as in lenses from severely diabetic animal models.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC with conventional detectors (e.g., UV, Electrochemical) can also be used for sugar phosphate analysis, though it often lacks the sensitivity and selectivity of LC-MS/MS.

-

Principle of Causality: Separation is typically achieved using anion-exchange chromatography, which separates molecules based on the strength of their interaction with a charged stationary phase. Since sugar phosphates are anionic, they can be effectively resolved.[8][11] Detection is challenging because sugar phosphates lack a strong chromophore for UV detection. This can be overcome by using indirect UV detection, where a UV-absorbing ion in the mobile phase is displaced by the analyte, causing a negative peak, or by post-column derivatization to create a detectable product.[11] An electrochemical detector was successfully used in early studies to quantify related sugars in extracts where F3P was also measured.[3]

-

Expert Insight: HPLC methods are generally more accessible than LC-MS/MS or NMR but are susceptible to interferences from co-eluting compounds in complex matrices. This approach is most reliable for semi-purified samples or when analyte concentrations are high.

Comparative Analysis of Methodologies

The selection of the appropriate analytical technique is a critical decision in experimental design. The following table summarizes the key characteristics of the primary methods for F3P quantification.

| Feature | LC-MS/MS | ³¹P-NMR Spectroscopy | HPLC (with UV/ECD) |

| Principle | Chromatographic separation followed by mass-based detection | Nuclear spin resonance in a magnetic field | Chromatographic separation with optical or electrochemical detection |

| Sensitivity | Very High (pg to ng/mL)[9][10] | Low (μmol/g to mmol/g)[1] | Moderate (nmol)[11] |

| Selectivity | Very High (distinguishes isomers by retention time) | High (distinguishes by chemical environment) | Moderate (risk of co-elution) |

| Quantification | Relative (requires stable isotope-labeled internal standard) | Absolute (requires concentration standard) | Relative (requires external standard curve) |

| Sample Throughput | High | Low | High |

| Instrumentation Cost | High | Very High | Moderate |

| Primary Application | Targeted quantification in complex biological matrices (plasma, tissue extracts) | Structural confirmation, analysis of high-concentration samples, metabolic flux studies | Analysis of simpler matrices or semi-purified samples |

Detailed Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol is a robust method for extracting polar metabolites, including F3P, from tissue samples and is suitable for subsequent analysis by LC-MS/MS, NMR, or HPLC. The method is adapted from procedures used in the initial discovery of F3P.[3]

Rationale: Trichloroacetic acid (TCA) effectively denatures proteins and precipitates them out of solution, while efficiently extracting small, water-soluble metabolites. Subsequent extraction with diethyl ether removes the TCA, which would interfere with downstream analyses, without significantly removing the polar analytes of interest.

Materials:

-

Biological tissue (e.g., lens, heart, liver)

-

5% (w/v) Trichloroacetic Acid (TCA), ice-cold

-

Water-saturated Diethyl Ether

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Liquid Nitrogen

-

Centrifuge capable of 10,000 x g and 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Tissue Harvest: Excise the tissue of interest and immediately wash with ice-cold PBS to remove any blood or external contaminants. Blot dry.

-

Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen to quench all metabolic activity. This is a critical step to prevent artefactual changes in metabolite levels. Store at -80°C until extraction.

-

Homogenization: Weigh the frozen tissue and add 10 volumes of ice-cold 5% TCA (e.g., 100 mg tissue in 1 mL TCA). Homogenize thoroughly using a tissue homogenizer, keeping the sample on ice at all times.

-

Protein Precipitation: Incubate the homogenate on ice for 20 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble metabolites. Transfer to a new tube.

-

TCA Removal: Add 4 volumes of water-saturated diethyl ether to the supernatant (e.g., 4 mL ether to 1 mL supernatant). Vortex vigorously for 30 seconds. Allow the phases to separate (the top layer is the ether).

-

Ether Extraction: Carefully remove and discard the top ether layer. Repeat the ether extraction step three more times. After the final removal, gently bubble nitrogen gas through the sample for 5 minutes to remove any residual ether.

-

Lyophilization: Freeze the final aqueous extract and lyophilize to dryness. The resulting powder contains the concentrated polar metabolites.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for your chosen analytical method (e.g., mobile phase for LC-MS/MS, or D₂O for NMR). The reconstitution volume should be chosen to achieve the desired concentration factor.

Protocol 2: Quantification of F3P by LC-MS/MS

This protocol provides a framework for a sensitive HILIC-based LC-MS/MS method for F3P quantification.

Rationale: A HILIC column retains polar compounds like F3P using a high organic mobile phase. A shallow gradient decreasing the organic content allows for the controlled elution of polar analytes. An amine-based column under alkaline pH conditions enhances peak shape and retention for sugar phosphates. Negative mode electrospray ionization (ESI) is ideal for detecting phosphorylated compounds.

Instrumentation & Reagents:

-

LC-MS/MS system with ESI source

-

HILIC column (e.g., Shodex HILICpak VG-50 or equivalent)[7]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

-

Mobile Phase B: Acetonitrile

-

Fructose 3-phosphate standard (if available)

-

Stable isotope-labeled internal standard (e.g., ¹³C-labeled Fructose 6-Phosphate)

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards of F3P (or a related, commercially available sugar phosphate like F6P if an F3P standard is unavailable, for semi-quantification) in the reconstitution solvent, ranging from low pg/mL to high ng/mL. Spike each standard with a fixed concentration of the internal standard.

-

Sample Preparation: Reconstitute the lyophilized sample extract (from Protocol 1) in a known volume of mobile phase A. Spike with the internal standard to the same final concentration as the calibration curve. Centrifuge to pellet any insoluble material.

-

LC Method:

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 90% B

-

2-15 min: Linear gradient from 90% to 50% B

-

15-17 min: Hold at 50% B

-

17.1-25 min: Return to 90% B and equilibrate

-

-

-

MS Method:

-

Ionization Mode: ESI Negative

-

MRM Transitions:

-

Analyte (F3P): Precursor ion [M-H]⁻ m/z 259 -> Product ion m/z 79 (PO₃⁻) or m/z 97 (H₂PO₄⁻). These must be optimized empirically.

-

Internal Standard: Determine the appropriate transition for the chosen standard (e.g., ¹³C₆-F6P [M-H]⁻ m/z 265 -> m/z 79).

-

-

Optimize cone voltage and collision energy for maximum signal intensity for each transition.

-

-

Data Analysis:

-

Integrate the peak area for the F3P MRM transition and the internal standard MRM transition in both the standards and the unknown samples.

-

Calculate the ratio of the F3P peak area to the internal standard peak area.

-

Plot a calibration curve of this ratio versus the concentration of the F3P standards.

-

Determine the concentration of F3P in the samples by interpolating their peak area ratios from the calibration curve.

-

References

-

Longo, V., & Lönnrot, K. (2018). Fructose metabolism and metabolic disease. Journal of Clinical Investigation. [Link]

-

Ali, R., & Anjum, F. (2022). Biochemistry, Fructose Metabolism. In StatPearls. StatPearls Publishing. [Link]

-

Softic, S., & Cohen, D. E. (2017). Molecular Aspects of Fructose Metabolism and Metabolic Disease. Endocrine Reviews. [Link]

-

Lal, S., Szwergold, B. S., Taylor, A. H., Randall, W. C., Kappler, F., Wells-Knecht, K., ... & Brown, T. R. (1995). Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts. Archives of Biochemistry and Biophysics. [Link]

-

Lieberman, M., & Marks, A. D. (2009). Pathways of Sugar Metabolism: Pentose Phosphate Pathway, Fructose, and Galactose Metabolism. In Mark's Basic Medical Biochemistry. [Link]

-

Lal, S., Szwergold, B. S., Taylor, A. H., Kappler, F., Su, B., & Brown, T. R. (1995). Production of Fructose and Fructose- 3-phosphate in Maturing Rat Lenses. Investigative Ophthalmology & Visual Science. [Link]

-

Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS. Analytical Chemistry. [Link]

-

Shodex HPLC Columns. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Technical Article No. 012. [Link]

-

Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. ACS Publications. [Link]

-

Wamelink, M. M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. Journal of Chromatography B. [Link]

-

San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]

-

MicroSolv Technology Corporation. (n.d.). Phosphorylated Sugars Analyzed by LCMS - AppNote. [Link]

-

GL Sciences. (n.d.). Simultaneous analysis of metabolites using LC/MS/MS (4) - compounds related to central metabolism part 1. [Link]

-

Szwergold, B. S., et al. (1991). Identification of sorbitol 3-phosphate and fructose 3-phosphate in normal and diabetic human erythrocytes. Proceedings of the National Academy of Sciences. [Link]

-

UC Davis Viticulture and Enology. (2018). Enzymatic Analysis: Fructose/Glucose. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. [Link]

-

Szwergold, B. S., et al. (2002). Fructose-3-phosphate (F3P) Inhibits the Phosphorylation of Protein-bound Fructoselysine by Fructosamine-3-kinase (FN3K). Investigative Ophthalmology & Visual Science. [Link]

-

Sassenrath, G. F., & Haderlie, L. C. (1987). HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars. Plant Physiology. [Link]

-

International Organisation of Vine and Wine. (n.d.). OIV-MA-AS311-02 Glucose and fructose. [Link]

-

Med simplified. (2024). Notes on Phosphate Sugars. YouTube. [Link]

-

Gryffran, M., et al. (2014). Mixed-mode HPLC-MS analysis of sugar phosphates in multiple reaction monitoring (MRM) mode. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Glyceraldehyde 3-phosphate – Knowledge and References. [Link]

-

Li, H., et al. (2021). Integrative metabolomic and transcriptomic analysis reveals stage-specific shifts in hepatic lipid metabolism of broiler chickens. Taylor & Francis Online. [Link]

-

Walsh Medical Media. (2015). Analysis of Fructose 1, 6-Diphosphate in Fermentation Broth Using Ion Chromatography. [Link]

-

Lal, S., et al. (1995). Metabolism of fructose-3-phosphate in the diabetic rat lens. Archives of Biochemistry and Biophysics. [Link]

-

Megazyme. (2018). D-Fructose/D-Glucose Assay Procedure (K-FRUGL). YouTube. [Link]

Sources

- 1. Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of fructose-3-phosphate in the diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. shodexhplc.com [shodexhplc.com]

- 8. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]

- 9. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

quantifying Fructose 3-phosphate in cell lysates

Application Note & Protocol

Title: Quantitative Analysis of Fructose 3-Phosphate in Cell Lysates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

Fructose 3-phosphate (F3P) is a sugar phosphate implicated in cellular metabolism and the pathogenesis of diabetic complications.[1][2] As a potent glycating agent, its accurate quantification in biological matrices is crucial for understanding its physiological and pathological roles.[3] However, like many phosphorylated metabolites, the analysis of F3P is challenging due to its polarity, low endogenous concentrations, inherent instability, and the presence of structural isomers.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and sensitive quantification of Fructose 3-phosphate in mammalian cell lysates. We present a detailed workflow, from optimal sample preparation techniques designed to preserve metabolite integrity to a highly specific and sensitive quantification method using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS).

Introduction

The Biological Significance of Fructose 3-Phosphate

While the canonical glycolysis pathway involves the phosphorylation of fructose to fructose 6-phosphate or fructose 1-phosphate, an alternative pathway exists where fructose is phosphorylated at the C-3 position to form Fructose 3-phosphate (F3P).[7][8] This reaction is catalyzed by a specific fructokinase-3-phosphate (or 3-phosphokinase).[7][8] Initially identified in human erythrocytes, F3P has since been detected in other tissues, notably in the lens and heart of diabetic rats.[2][7][9]

The significance of F3P extends beyond its role as a metabolic intermediate. It has been identified as a potent, non-enzymatic glycating agent, capable of modifying proteins and potentially leading to the formation of advanced glycation end products (AGEs).[1][9][10] Furthermore, F3P is relatively labile and can degrade to form 3-deoxyglucosone, another highly reactive dicarbonyl species that is a major precursor of AGEs.[1][3] This implicates F3P and its byproducts in the development of long-term diabetic complications, such as cataracts and cardiomyopathy.[1][2] Therefore, the ability to accurately measure F3P levels in cell and tissue lysates is paramount for research into metabolic disorders and the development of therapeutic interventions.

The Analytical Challenge

The quantification of F3P in a complex biological matrix like a cell lysate presents several analytical hurdles:

-

Low Abundance: Endogenous concentrations of F3P can be very low, requiring highly sensitive analytical instrumentation.[2]

-

High Polarity: The phosphate group renders F3P highly polar, making it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns.[5][11]

-

Isomeric Interference: F3P shares the same exact mass as other hexose phosphates, such as Fructose 6-phosphate, Glucose 6-phosphate, and Mannose 6-phosphate.[6] Chromatographic separation is therefore essential for unambiguous quantification.

-

Sample Stability: Phosphorylated metabolites can be rapidly turned over by cellular enzymes or degrade non-enzymatically.[5][12] Proper sample handling, including rapid quenching of metabolic activity, is critical to obtain an accurate snapshot of the intracellular concentration.[12]

This guide addresses these challenges by providing a validated protocol centered on HILIC-MS/MS, which offers the necessary selectivity and sensitivity for this demanding application.

Principle of the Method

The workflow is designed to ensure the preservation, efficient extraction, and accurate quantification of F3P from cultured cells. The core principle involves four key stages:

-

Metabolic Quenching & Cell Harvesting: Cellular enzymatic activity is instantly halted using liquid nitrogen or ice-cold solvent to prevent artefactual changes in F3P levels.[13] Cells are then washed to remove extracellular contaminants.

-

Metabolite Extraction: A cold organic solvent mixture (e.g., acetonitrile/methanol/water) is used to simultaneously lyse the cells, precipitate proteins and lipids, and extract polar metabolites like F3P into the supernatant.[5]

-

Chromatographic Separation: The extracted metabolites are separated using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating highly polar compounds like sugar phosphates.[5][14] This step is critical for resolving F3P from its isomers.

-

Detection and Quantification: The separated F3P is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves monitoring a specific precursor-to-product ion transition for F3P, providing excellent sensitivity and minimizing interference from the complex matrix. Quantification is achieved by comparing the signal to a standard curve generated from a pure F3P standard.

Below is a diagram illustrating the overall experimental workflow.

Caption: Overall Experimental Workflow for F3P Quantification.

Materials and Reagents

Equipment

-

Cell culture incubator and biosafety cabinet

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Refrigerated centrifuge (4°C) capable of holding 1.5/2.0 mL tubes

-

Liquid nitrogen and appropriate Dewar flask

-

Cell scraper

-

Vortex mixer

-

-80°C freezer

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Analytical balance

-

pH meter

Reagents and Consumables

-

Fructose 3-phosphate sodium salt (or equivalent) standard

-

Isotopically labeled internal standard (e.g., ¹³C₆-Fructose 6-phosphate, if F3P standard is unavailable)

-

Cell culture medium, serum, and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

LC-MS grade acetonitrile, methanol, and water

-

Ammonium acetate or ammonium hydroxide (for mobile phase)

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

HPLC vials with inserts

-

HILIC column (e.g., Cogent Diamond Hydride™, Waters BEH Amide, or equivalent)

Detailed Protocols

Protocol 1: Sample Preparation from Cultured Adherent Cells

This protocol is optimized for cells grown in a 6-well plate. Adjust volumes accordingly for other plate formats. It is crucial to work quickly during the quenching and harvesting steps.

-

Cell Culture: Seed and grow cells to the desired confluency or treat with experimental compounds as required. Aim for approximately 1-5 million cells per sample for robust detection.[15]

-

Prepare for Extraction:

-

Prepare the Extraction Solvent : an 80:20 mixture of methanol:water (v/v). Pre-chill the solvent to -80°C.

-

Label 1.5 mL microcentrifuge tubes and place them on dry ice.

-

-

Quench Metabolism:

-

Aspirate the cell culture medium completely.

-

Immediately place the plate on a bed of dry ice or a pre-chilled metal block inside a cold room to rapidly cool the cells.

-

Crucial Step: Wash the cells twice with 1 mL of ice-cold PBS to remove any residual medium. Aspirate the PBS completely after each wash. Perform this step as quickly as possible to minimize metabolic changes.

-

-

Extract Metabolites:

-

Add 500 µL of the pre-chilled (-80°C) Extraction Solvent to each well.

-

Place the plate on a rocker or orbital shaker in a 4°C cold room for 10 minutes to ensure complete cell lysis and extraction.

-

-

Harvest Lysate:

-

Using a cell scraper, scrape the cells from the surface of the well into the Extraction Solvent.

-

Pipette the entire cell lysate suspension into the corresponding pre-chilled 1.5 mL microcentrifuge tube.

-

-

Protein Precipitation:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

-

-

Sample Collection and Storage:

-

Carefully transfer the supernatant (which contains the metabolites) to a new, clean, labeled microcentrifuge tube without disturbing the pellet.

-

For immediate analysis, place the supernatant in an HPLC vial.

-

For storage, snap-freeze the supernatant in liquid nitrogen and store at -80°C until analysis.[13] Avoid multiple freeze-thaw cycles.[13]

-

The protein pellet can be saved for a BCA protein assay to normalize the metabolite data. Resuspend the pellet in a suitable lysis buffer for this purpose.

-

Protocol 2: Quantification by HILIC-MS/MS

This is a representative method; parameters should be optimized for your specific LC-MS system and HILIC column.

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of Fructose 3-phosphate in LC-MS grade water.

-

Generate a calibration curve by performing serial dilutions of the stock solution in the Extraction Solvent (80:20 methanol:water) to cover the expected physiological range (e.g., 1 µM down to 1 nM).

-

If using an internal standard, spike it into each standard and sample at a fixed concentration.

-

-

LC Conditions:

-

Column: Cogent Diamond Hydride™, 2.1 x 150 mm, 4 µm[11]

-

Mobile Phase A: DI Water with 10 mM Ammonium Acetate, pH 6.0

-

Mobile Phase B: 90% Acetonitrile / 10% DI Water with 10 mM Ammonium Acetate, pH 6.0[11]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

Time (min) % B 0.0 85 3.0 85 13.0 80 15.0 60 17.0 60 17.1 85 | 22.0 | 85 |

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Key Parameters: Optimize capillary voltage, source temperature, and gas flows for your instrument.

-

MRM Transition for Fructose 3-Phosphate:

-

Precursor Ion (Q1): m/z 259.02

-

Product Ion (Q3): m/z 96.96 (corresponding to [PO₃]⁻)

-

Note: These transitions should be empirically confirmed by infusing a pure standard.

-

-

Alternative Methodologies

-

³¹P-Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can directly measure phosphorus-containing compounds, including F3P, in cell extracts or even intact tissues.[2][9][16] It is non-destructive and can distinguish different phosphate pools.[17] However, it suffers from significantly lower sensitivity compared to MS, typically requiring much higher concentrations of the analyte.[17]

-

Enzymatic Assays: While no specific commercial kit for F3P is readily available, a coupled enzymatic assay could theoretically be developed. This would involve a series of enzymatic reactions that ultimately lead to the production or consumption of a chromogenic or fluorogenic substance (like NADH), which can be measured spectrophotometrically.[18][19] This approach can be highly specific but requires the availability of purified enzymes and significant methods development.[20]

Data Analysis and Interpretation

-

Peak Integration: Integrate the area under the curve for the F3P MRM transition in all samples, standards, and blanks using the instrument's software.

-

Calibration Curve: Plot the peak area of the F3P standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good fit.

-

Quantification: Calculate the concentration of F3P in your samples by applying the peak areas to the regression equation from the calibration curve.

-

Normalization: To account for variations in cell number and extraction efficiency, normalize the calculated F3P concentration. Common methods include:

-

By Protein Content: Divide the F3P concentration by the total protein concentration of the corresponding sample pellet (determined by a BCA assay). The final units will be, for example, pmol/mg protein.

-

By Cell Number: Divide the F3P concentration by the number of cells initially used for the extraction. The final units will be, for example, fmol/cell.

-

Visualizing the Metabolic Context

Fructose 3-phosphate is generated from fructose in a reaction that parallels the initial steps of fructose metabolism.

Caption: Simplified pathway of Fructose 3-Phosphate synthesis.

References

- Srivastava, S. K., & Beutler, E. (1972). Fructose metabolism in the human erythrocyte. Phosphorylation to fructose 3-phosphate. The Journal of biological chemistry, 247(14), 4654–4658.

- Walsh Medical Media. (2015).

- Griffin, T. J., & Goodlett, D. R. (2008). Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. Briefings in functional genomics & proteomics, 7(5), 356–366.

- Lal, S., Szwergold, B. S., Taylor, A. H., Randall, W. C., Kappler, F., Wells-Knecht, K., & Brown, T. R. (1995). Identification of fructose 3-phosphate in the lens of diabetic rats. Archives of biochemistry and biophysics, 318(1), 191–199.

- Lal, S., Kappler, F., Szwergold, B. S., Brown, T. R., & Taylor, A. H. (1996). Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts. Archives of biochemistry and biophysics, 329(1), 97–104.

- Srivastava, S. K., & Beutler, E. (1972). Fructose metabolism in the human erythrocyte. Phosphorylation to fructose 3-phosphate. Biochemical Journal, 129(3), 859-860.

- Star-Weinstock, M., & Shulman, G. I. (2014). Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry. Journal of visualized experiments : JoVE, (87), 51433.

- StatPearls Publishing. (2022). Biochemistry, Fructose Metabolism.

- Sigma-Aldrich. (n.d.). Fructose Assay Kit (FA20) - Bulletin.

- Wang, Y., Zhang, Y., & Chen, Y. (2017). LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. Molecules (Basel, Switzerland), 22(11), 1888.

- Li, F., Li, C., & Xiang, J. (2021). White spot syndrome virus IE1 protein hijacks the host pentose phosphate pathway to fuel viral replication.

- Lal, S., Szwergold, B. S., & Brown, T. R. (1995). Production of fructose and fructose-3-phosphate in maturing rat lenses. Investigative ophthalmology & visual science, 36(5), 969–973.

- Szwergold, B. S., Lal, S., & Brown, T. R. (1995). Metabolism of fructose-3-phosphate in the diabetic rat lens. Archives of biochemistry and biophysics, 318(1), 200–208.

- Lal, S., Szwergold, B. S., & Brown, T. R. (1995). Production of fructose and fructose-3-phosphate in maturing rat lenses. Investigative ophthalmology & visual science, 36(5), 969–973.

- Megazyme. (2018, May 16). D-Fructose/D-Glucose Assay Procedure (K-FRUGL) [Video]. YouTube.

- Rabinowitz, J. D., & Kimball, E. (2007). Metabolite measurement: pitfalls to avoid and practices to follow. Annual review of biochemistry, 76, 231–256.

- Pinu, F. R., Beale, D. J., & Kouremeles, A. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics : Official journal of the Metabolomic Society, 15(6), 88.

- Arrivault, S., Guenther, M., & Ivakov, A. (2022). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of experimental botany, 73(18), 6141–6153.

- Semchyshyn, H. M. (2017). Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases. Oxidative medicine and cellular longevity, 2017, 4376121.

- ResearchGate. (n.d.). hydrolysis of Fructose – 1, 6 – bisphosphate into D-glyceraldehyde 3-phosphate (GADP)

- Shodex HPLC Columns. (n.d.).

- General recommendations for metabolomics analysis: sample prepar

- Nacry, P., & Bouguyon, E. (2013). Performance and Limitations of Phosphate Quantification: Guidelines for Plant Biologists. Plant and Cell Physiology, 54(4), 489–498.

- Fornaini, G., & Dacha, M. (1983). Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues.

- Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry, 94(11), 4697–4704.

- UC Davis Viticulture and Enology. (2018).

- MetwareBio. (n.d.).

- MicroSolv Technology Corporation. (n.d.).

- MINAMS. (n.d.). Pentose Phosphate Pathway, Fructose, and Galactose Metabolism.

- ResearchGate. (n.d.).

- Kamel, E. M., et al. (2022).

- Creative Proteomics. (2016). How to Prepare Samples of Cellular Metabolism.

- Mass Spectrometry Research Facility. (n.d.).

Sources

- 1. Identification of fructose 3-phosphate in the lens of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fructose-3-phosphate production and polyol pathway metabolism in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of fructose-3-phosphate in the diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Fructose metabolism in the human erythrocyte. Phosphorylation to fructose 3-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]

- 12. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. shodexhplc.com [shodexhplc.com]

- 15. mcgill.ca [mcgill.ca]

- 16. Production of fructose and fructose-3-phosphate in maturing rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

measuring Fructose 3-phosphate in tissue samples

Application Note: High-Sensitivity Quantification of Fructose 3-Phosphate (F3P) in Tissue Samples via HILIC-MS/MS

Abstract

Fructose 3-phosphate (F3P) is a critical but labile metabolite generated by Fructosamine-3-kinase (FN3K) during the deglycation of proteins.[1][2] Its accumulation is a hallmark of FN3K activity and is implicated in diabetic complications via its degradation into 3-deoxyglucosone (3DG). Measuring F3P is challenging due to its instability, lack of commercial standards, and isomerism with abundant sugar phosphates like Glucose-6-phosphate (G6P) and Fructose-6-phosphate (F6P). This guide provides a robust, self-validating protocol for synthesizing an in-situ F3P standard, extracting it from tissue without degradation, and quantifying it using Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS).

Introduction & Biological Context

The FN3K Deglycation Pathway Non-enzymatic glycation of proteins forms fructosamines (Amadori products).[2] FN3K phosphorylates these fructosamines on the third carbon of the sugar moiety, creating unstable Fructose 3-Phosphate (F3P) or Fructoselysine-3-Phosphate (FL3P).[1][2] These unstable intermediates spontaneously decompose, regenerating the free amine (protein) and releasing 3-deoxyglucosone (3DG) and inorganic phosphate.[1]

Why Measure F3P?

-

FN3K Activity Marker: F3P is the direct product of FN3K.[3]

-

Diabetic Complications: Accumulation of F3P leads to systemic increases in 3DG, a potent glycating agent.[3]

-

Drug Development: Inhibitors of FN3K are being explored to prevent 3DG formation; F3P reduction is the primary pharmacodynamic marker.

The "No Standard" Challenge Unlike F6P or G6P, F3P is not widely available as a commercial standard . This protocol solves this by including an Enzymatic Standard Generation step using recombinant FN3K.

Figure 1: The FN3K deglycation pathway illustrating F3P as the central, unstable intermediate.

Pre-Analytical Considerations

Stability Warning: F3P is acid-labile and heat-labile.

-

Critical Rule 1: Tissue must be snap-frozen in liquid nitrogen immediately upon harvest.

-

Critical Rule 2: Acid extraction (necessary to stop enzymes) must be performed at 4°C and neutralized immediately to prevent hydrolysis of the phosphate group.

Protocol Phase I: Enzymatic Standard Generation

Since F3P standards are not purchasable, you must generate a qualitative reference standard to identify the retention time.

Materials:

-

Enzyme: Recombinant Human FN3K (Available from R&D Systems, ProSpec, or similar).

-

Substrate: 1-Deoxy-1-morpholino-D-fructose (DMF) (Synthetic Amadori substrate) OR Fructoselysine (if available).

-

Cofactor: ATP (10 mM stock).

-

Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5.

Procedure:

-

Mix: In a microcentrifuge tube, combine:

-

80 µL Buffer

-

10 µL Substrate (10 mM DMF)

-

5 µL ATP (10 mM)

-

5 µL Recombinant FN3K (0.5 µg/µL)

-

-

Incubate: 37°C for 60 minutes.

-

Quench: Add 100 µL of ice-cold Acetonitrile (ACN) to precipitate the enzyme.

-

Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Use: The supernatant contains Fructose 3-Phosphate . Inject this to determine the Retention Time (RT) of F3P relative to commercial F6P/G6P standards.

Protocol Phase II: Tissue Extraction

Objective: Extract polar sugar phosphates while halting FN3K activity and preventing chemical hydrolysis.

Reagents:

-

Extraction Solvent: 0.6 M Perchloric Acid (PCA) (Ice cold).

-

Neutralization Buffer: 2 M Potassium Carbonate (K2CO3).

-

Internal Standard (IS): 13C6-Fructose-6-Phosphate or 13C-Glucose-6-Phosphate (Use F6P isomer if available).

Step-by-Step:

-

Homogenization:

-

Weigh ~50 mg frozen tissue (do not thaw).

-

Add 500 µL ice-cold 0.6 M PCA spiked with Internal Standard (1 µM).

-

Homogenize immediately (bead beater or probe sonicator) on ice for 30 seconds.

-

-

Protein Precipitation:

-

Incubate on ice for 10 minutes.

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

-

Neutralization (CRITICAL):

-

Transfer supernatant to a new tube.

-

Slowly add 2 M K2CO3 (approx. 150-175 µL per 500 µL PCA) while vortexing.

-

Check pH with a micro-strip; target pH 6.5 – 7.5 . Do not overshoot to pH > 8 as sugar phosphates are unstable in strong alkali.

-

Allow KClO4 precipitate to form on ice for 10 min.

-

-

Final Clarification:

-

Centrifuge at 15,000 x g for 10 min.

-

Transfer supernatant to an LC vial. Analyze immediately or store at -80°C.

-

Protocol Phase III: LC-MS/MS Methodology

Chromatographic Strategy: Sugar phosphates are highly polar and isomeric. Reverse Phase (C18) will not retain them. Polymeric Amide HILIC is the gold standard for separating F3P from F6P and G6P.

LC Conditions:

-

System: UHPLC (Agilent 1290, Waters Acquity, or Shimadzu Nexera).

-

Column: Shodex HILICpak VT-50 2D (2.0 x 150 mm) OR Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0 (Alkaline pH improves peak shape).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.3 mL/min.[4]

-

Column Temp: 40°C.

Gradient (Example for BEH Amide):

| Time (min) | % B (ACN) | Event |

|---|---|---|

| 0.0 | 80 | Initial |

| 2.0 | 80 | Hold |

| 12.0 | 50 | Gradient |

| 13.0 | 40 | Wash |

| 13.1 | 80 | Re-equilibrate |

| 18.0 | 80 | End |

MS/MS Parameters (Triple Quadrupole):

-

Mode: Negative Electrospray Ionization (ESI-).

-

Source: Spray Voltage -3500 V, Temp 350°C.

-

Transitions (MRM):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| Fructose 3-Phosphate | 259.0 | 97.0 (H2PO4-) | 22 | Quantifier |

| Fructose 3-Phosphate | 259.0 | 79.0 (PO3-) | 35 | Qualifier |

| Glucose-6-Phosphate | 259.0 | 97.0 | 22 | Isomer Interference |

| Fructose-6-Phosphate | 259.0 | 97.0 | 22 | Isomer Interference |

| Internal Standard | 265.0 | 97.0 | 22 | Normalization |